Methyl 4-bromo-2-fluoro-6-methylbenzoate
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound exhibits a characteristic benzoate ester framework with strategically positioned halogen substituents that significantly influence its chemical properties and reactivity patterns. The compound adopts the molecular formula C₉H₈BrFO₂ with a calculated molecular weight of 247.06 grams per mole, establishing its position within the family of multihalogenated aromatic esters. The aromatic ring system features a specific substitution pattern where the bromine atom occupies the 4-position, fluorine resides at the 2-position, and a methyl group is positioned at the 6-position relative to the carboxylate functionality.
Structural analysis reveals that the compound crystallizes with specific geometric parameters that reflect the steric and electronic influences of the halogen substituents. The International Union of Pure and Applied Chemistry nomenclature identifies this structure as this compound, with the corresponding International Chemical Identifier Key designated as CGSQFHPDASRYOX-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation provides the structural formula O=C(OC)C1=C(C)C=C(Br)C=C1F, which accurately depicts the connectivity and arrangement of functional groups within the molecular framework.
The presence of multiple electronegative substituents creates distinct electronic density distributions across the aromatic system, with the fluorine atom at the ortho position relative to the carboxylate group exerting particularly significant inductive effects. Crystallographic investigations would be expected to reveal intermolecular interactions influenced by the halogen bonding capabilities of the bromine substituent and the dipolar character imparted by the fluorine atom. The methyl ester functionality adopts a planar configuration with the aromatic ring, facilitating conjugation between the carbonyl group and the electron-deficient aromatic system.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of this compound reveals distinctive spectral features that reflect the electronic environment created by the multiple substituents on the aromatic ring system. Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure, with proton spectra exhibiting characteristic patterns consistent with the substituted benzoate framework. The aromatic proton signals appear in the expected downfield region, with coupling patterns influenced by the presence of fluorine and bromine substituents that modify the electronic environment of adjacent carbon atoms.
The methyl ester protons typically resonate as a sharp singlet in the aliphatic region, while the aromatic methyl group exhibits a distinct chemical shift influenced by the electron-withdrawing effects of the halogen substituents. Fluorine-19 Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation, with the fluorine signal expected to exhibit characteristic chemical shifts reflecting its ortho relationship to both the carboxylate group and the aromatic methyl substituent. Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbonyl carbon resonance shifted by the electronic effects of the aromatic system, while individual aromatic carbons display distinct chemical shifts corresponding to their substitution patterns.
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching frequency of the ester group appears in the expected region around 1700-1750 wavenumbers, with its exact position influenced by the electronic effects of the aromatic substituents. Aromatic carbon-carbon stretching vibrations, carbon-halogen stretching modes, and methyl group deformation bands provide additional structural confirmation through their characteristic frequencies and intensities.
Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of substituted aromatic systems, with absorption maxima reflecting the extended conjugation between the aromatic ring and the carbonyl group. The presence of halogen substituents modifies the electronic transitions compared to unsubstituted benzoate esters, potentially shifting absorption wavelengths and altering extinction coefficients. These spectroscopic signatures serve as valuable tools for compound identification and purity assessment in synthetic applications.
| Spectroscopic Technique | Key Features | Significance |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic and aliphatic proton patterns | Structural confirmation |
| ¹⁹F Nuclear Magnetic Resonance | Fluorine chemical shift | Electronic environment assessment |
| ¹³C Nuclear Magnetic Resonance | Carbonyl and aromatic carbon signals | Substitution pattern verification |
| Infrared Spectroscopy | Carbonyl and aromatic vibrations | Functional group identification |
| Ultraviolet-Visible Spectroscopy | Electronic transitions | Electronic structure analysis |
Thermodynamic Properties and Phase Behavior
The thermodynamic properties of this compound reflect the molecular interactions arising from its unique substitution pattern and the presence of multiple electronegative atoms within its structure. Computational predictions indicate a boiling point of 284.3 ± 40.0 degrees Celsius, which represents a significant elevation compared to unsubstituted methyl benzoate derivatives due to the increased molecular weight and enhanced intermolecular interactions facilitated by the halogen substituents. This elevated boiling point suggests strong intermolecular forces, likely involving halogen bonding interactions and dipole-dipole attractions between molecules in the liquid phase.
The predicted density of 1.506 ± 0.06 grams per cubic centimeter indicates a relatively high packing efficiency in the condensed phase, consistent with the presence of heavy halogen atoms and efficient molecular packing arrangements. This density value falls within the expected range for halogenated aromatic compounds and reflects the contribution of bromine and fluorine atoms to the overall molecular mass density. The phase behavior of this compound under standard conditions indicates solid-state stability at room temperature, with recommended storage under sealed, dry conditions to prevent degradation or unwanted chemical transformations.
Thermal analysis would be expected to reveal characteristic melting and decomposition temperatures that provide insights into the thermal stability of the compound under various processing conditions. The presence of the ester functional group introduces potential thermal decomposition pathways, while the halogen substituents may influence the thermal stability through their electronic effects on the aromatic system. Heat capacity measurements and thermal expansion coefficients would provide additional thermodynamic data essential for industrial processing and application development.
Phase transition studies would likely reveal crystalline polymorphism possibilities, given the multiple functional groups capable of participating in different intermolecular interaction patterns. The compound's phase behavior under different pressure and temperature conditions becomes particularly relevant for purification processes and formulation applications in pharmaceutical or materials science contexts.
Solubility Parameters and Partition Coefficients
The solubility characteristics of this compound are significantly influenced by the polar and nonpolar character imparted by its diverse functional groups, creating a complex solubility profile that affects its utility in various synthetic and analytical applications. The compound exhibits limited water solubility, consistent with its aromatic ester structure and the hydrophobic character contributed by the halogen substituents and aromatic methyl group. The presence of the ester functionality provides some polar character, but this is insufficient to overcome the overall hydrophobic nature of the molecular framework.
Organic solvent compatibility studies reveal enhanced solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, which can effectively solvate the polar ester group while accommodating the aromatic system. Halogenated solvents, including dichloromethane and chloroform, provide excellent solubilization due to favorable interactions between the solvent molecules and the halogen substituents on the compound. Alcoholic solvents demonstrate moderate solubility, with the degree of dissolution dependent on the alcohol chain length and the temperature conditions employed.
The partition coefficient between octanol and water phases serves as a critical parameter for predicting the compound's behavior in biological systems and environmental partitioning. Computational estimates suggest a positive log P value, indicating preferential partitioning into the organic phase, which is consistent with the predominant hydrophobic character of the molecule. This partitioning behavior has important implications for extraction procedures, purification strategies, and potential bioaccumulation characteristics.
Solubility parameter calculations based on Hansen solubility theory would provide quantitative frameworks for predicting compatibility with various solvent systems and polymer matrices. The dispersion, polar, and hydrogen bonding components of the total solubility parameter reflect the compound's ability to interact through van der Waals forces, dipole interactions, and potential hydrogen bonding through the ester oxygen atoms. These parameters become essential for formulation science applications and materials compatibility assessments.
| Solvent System | Solubility Characteristics | Application Relevance |
|---|---|---|
| Water | Limited solubility | Environmental fate assessment |
| Dimethylformamide | Enhanced solubility | Synthetic reaction medium |
| Dichloromethane | Excellent solubility | Extraction and purification |
| Alcohols | Moderate solubility | Recrystallization processes |
| Octanol-Water | Hydrophobic partitioning | Biological activity prediction |
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSQFHPDASRYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427409-40-2 | |
| Record name | Methyl 4-bromo-2-fluoro-6-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The preparation of methyl 4-bromo-2-fluoro-6-methylbenzoate typically follows these key transformations:
- Introduction of halogen substituents (bromo and fluoro) at specific positions on the aromatic ring.
- Esterification of the corresponding benzoic acid or halogenated benzoic acid intermediate to form the methyl ester.
- Control of regioselectivity to ensure substitution at the 4-position by bromine, 2-position by fluorine, and retention of the 6-methyl group.
Esterification of 2-bromo-4-fluoro-6-methylbenzoic Acid
A reliable and documented method involves starting from the acid precursor 2-bromo-4-fluoro-6-methylbenzoic acid, which is then esterified to the methyl ester under basic conditions:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-bromo-4-fluoro-6-methylbenzoic acid, anhydrous potassium carbonate, iodomethane, N,N-dimethylformamide (DMF) | The acid is suspended in DMF with potassium carbonate as a base and methyl iodide as the methylating agent. The mixture is stirred vigorously at 20°C for 23 hours. | High yield reported (near quantitative). Reaction proceeds via nucleophilic substitution of the carboxylate anion on methyl iodide. |
This method ensures selective methylation of the carboxyl group to form this compound efficiently.
Halogenation and Functional Group Interconversion
While direct synthesis of this compound is less commonly detailed in literature, closely related compounds such as methyl 4-bromo-2-cyano-5-fluorobenzoate have been synthesized through multi-step halogenation and substitution reactions, which can be adapted:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization and iodination | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester treated with sulfuric acid (20%), sodium nitrite (1.2 eq), potassium iodide (2 eq) at 0-5°C for 1-5 hours | Formation of 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester with 72% yield |
| 2 | Cyanide substitution | 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester reacted with cuprous cyanide (1.5 eq) in N,N-dimethylformamide at 60°C under nitrogen for 10 hours | Substitution of iodine with cyano group, yielding methyl 4-bromo-2-cyano-5-fluorobenzoate with 88% yield |
Though this route targets a cyano derivative, the halogenation and substitution steps demonstrate the feasibility of regioselective halogen introduction and functional group modification on the aromatic ring, which can be tailored for this compound synthesis.
Synthesis of 4-fluoro-2-methylbenzoic Acid as a Precursor
The methyl 6-methyl group is often introduced via Friedel-Crafts acylation and subsequent transformations:
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | m-fluorotoluene, trihaloacetyl chloride, Lewis acid catalyst | Friedel-Crafts acylation to introduce acyl group ortho and para to methyl | Mixture of isomers formed |
| 2 | Hydrolysis under alkaline conditions, acidification | Conversion of acyl intermediates to corresponding benzoic acids | Separation of 4-fluoro-2-methylbenzoic acid by recrystallization |
This method provides a route to the fluorinated methylbenzoic acid core, which can be further brominated and esterified to the target compound.
Summary Table of Key Preparation Steps
| Target Compound | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| This compound | 2-bromo-4-fluoro-6-methylbenzoic acid | Potassium carbonate, methyl iodide, DMF | 20°C, 23 h | High (near quantitative) | Esterification step |
| 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester | H2SO4 (20%), NaNO2, KI | 0-5°C, 1-5 h | 72% | Diazotization and iodination |
| Methyl 4-bromo-2-cyano-5-fluorobenzoate | 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester | CuCN, DMF, N2 | 60°C, 10 h | 88% | Cyanide substitution |
Analytical and Research Findings
- The esterification reaction using potassium carbonate and methyl iodide in DMF is a mild and efficient method, avoiding harsh acidic conditions that could affect halogen substituents.
- Diazotization followed by iodination is a well-established method for introducing iodine selectively, which can be displaced by nucleophiles such as cyanide or other substituents.
- Reaction temperatures and times are critical: low temperatures (0-5°C) favor diazotization stability, while moderate heating (60°C) promotes substitution reactions.
- Purification by column chromatography is essential to isolate pure methyl esters with high yields and purity.
- The presence of multiple halogens and methyl groups requires careful control of reaction conditions to avoid side reactions or undesired isomers.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Conversion to 4-bromo-2-fluoro-6-methylbenzoic acid.
Reduction: Formation of 4-bromo-2-fluoro-6-methylbenzyl alcohol.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-6-methylbenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-fluoro-6-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and fluorine atoms contribute to its binding affinity and specificity, enabling it to modulate biological pathways effectively. For instance, it acts as an inhibitor of Mnk1 and Mnk2, which are involved in the regulation of protein synthesis and cellular stress responses .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Differences
Key Observations:
Substituent Effects: The methyl group at position 6 in the target compound enhances steric bulk and lipophilicity compared to analogs with hydroxyl (-OH) or methoxy (-OCH₃) groups. This may improve membrane permeability in biological studies .
Physicochemical Properties: Solubility: The hydroxy analog (CAS 1193162-18-3) is more polar due to the -OH group, increasing water solubility but reducing compatibility with non-polar solvents . Stability: The methyl ester group in the target compound is more hydrolytically stable than the carboxylic acid group in CAS 1472104-49-6, which may require protection during synthetic steps .
Synthetic Utility :
- The target compound’s bromine atom serves as a reactive site for cross-coupling reactions, similar to other aryl bromides like Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2) .
- Analogs with electron-withdrawing groups (e.g., -CN in CAS 1805595-96-3) exhibit enhanced reactivity in nucleophilic aromatic substitutions .
Purity and Commercial Availability
Table 2: Purity and Supplier Data
Key Observations:
- Purity Variability : Positional isomers (e.g., bromine at position 5 vs. 4) show slightly lower purity (95–96%), likely due to challenges in regioselective synthesis .
- Applications : The target compound is primarily for research, whereas analogs like CAS 1206680-27-4 are linked to pharmaceutical impurity profiling .
Research and Industrial Relevance
- Pharmaceutical Intermediates : The compound’s halogen and ester groups make it valuable in synthesizing kinase inhibitors or anticancer agents, akin to intermediates in EP 3 532 474 B1 (e.g., benzamide derivatives) .
- Material Science : Brominated benzoates are precursors for liquid crystals or polymers, though the target’s methyl group may limit thermal stability compared to methoxy analogs .
Biological Activity
Overview
Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS No. 1427409-40-2) is an organic compound with a molecular formula of CHBrF O. Its structure features a benzene ring substituted with bromine, fluorine, and methyl groups, which significantly influence its chemical reactivity and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research.
| Property | Value |
|---|---|
| Molecular Weight | 247.06 g/mol |
| Boiling Point | Not specified |
| Log P (octanol-water) | 2.53 - 3.38 |
| BBB Permeant | Yes |
| CYP Inhibition | CYP1A2 inhibitor |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, allowing it to modulate various biological pathways. Notably, it has been identified as an inhibitor of Mnk1 and Mnk2, enzymes involved in the regulation of protein synthesis and cellular stress responses .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : Acts as an inhibitor for Mnk1 and Mnk2, impacting protein synthesis pathways.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Pharmacological Applications : Investigated for potential use in drug development targeting various diseases.
Case Studies
-
Inhibition of Mnk1 and Mnk2 :
- A study demonstrated that this compound effectively inhibits the activity of Mnk1 and Mnk2, leading to decreased phosphorylation of eIF4E, a crucial factor in cap-dependent translation initiation.
-
Synthesis of Isoquinolones :
- The compound has been utilized in synthetic pathways for isoquinolone derivatives, showcasing its versatility in medicinal chemistry applications.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| Methyl 4-bromo-2-fluorobenzoate | Moderate enzyme inhibition |
| Methyl 4-bromo-6-methylbenzoate | Anticancer properties |
| Methyl 2-fluoro-6-methylbenzoate | Less potent than methyl 4-bromo |
Research Applications
This compound is employed across various research domains:
- Chemistry : Serves as an intermediate in synthesizing complex organic molecules.
- Biology : Utilized in studies focusing on enzyme inhibition and protein-ligand interactions.
- Medicine : Investigated for potential therapeutic applications, particularly in developing new drugs targeting cancer and other diseases.
Q & A
What are the key challenges in synthesizing Methyl 4-bromo-2-fluoro-6-methylbenzoate, and how can reaction conditions be optimized for higher yields?
Basic Research Question
Synthesis of this compound involves balancing steric and electronic effects due to the bromo, fluoro, and methyl substituents. Common methods include esterification of the corresponding benzoic acid derivative or halogenation of a pre-functionalized methylbenzoate precursor. Challenges include regioselectivity in halogenation steps and avoiding dehalogenation under harsh conditions.
Methodological Answer :
- Catalyst Selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromine retention .
- Temperature Control : Maintain temperatures below 80°C during esterification to prevent ester hydrolysis .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .
How can X-ray crystallography and computational modeling resolve ambiguities in the molecular structure of this compound?
Advanced Research Question
Structural elucidation is critical for confirming regiochemistry and substituent orientation. Contradictions may arise from NMR data due to overlapping signals from fluorine and methyl groups.
Methodological Answer :
- Crystallographic Analysis : Use ORTEP-III software to generate 3D electron density maps from single-crystal X-ray diffraction data, resolving bond angles and torsion angles .
- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate substituent positions .
What analytical techniques are most effective for quantifying trace impurities in this compound?
Basic Research Question
Impurities often arise from incomplete halogenation or ester byproducts.
Methodological Answer :
- HPLC-MS : Use a C18 column with a methanol/water gradient (70:30) and electrospray ionization to detect halogenated byproducts (e.g., di-bromo analogs) .
- GC-FID : Monitor residual solvents (e.g., DMF) with a DB-5 capillary column and flame ionization detection .
How do substituent positions (bromo, fluoro, methyl) influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The bromine atom is a common site for cross-coupling, but steric hindrance from the methyl group and electronic effects from fluorine may alter reactivity.
Methodological Answer :
- Comparative Studies : Test reactivity against analogs (e.g., Methyl 4-bromo-3-fluoro-6-methylbenzoate) under identical Suzuki conditions .
- Kinetic Profiling : Use in situ IR spectroscopy to monitor reaction rates, correlating steric bulk (methyl position) with catalyst turnover .
What strategies mitigate fluorine-induced side reactions during functionalization of this compound?
Advanced Research Question
Fluorine’s electronegativity can destabilize intermediates or promote unwanted nucleophilic substitution.
Methodological Answer :
- Protecting Groups : Temporarily protect the fluorine site with a trimethylsilyl group during bromine activation .
- Low-Temperature Lithiation : Use LDA at −78°C to minimize fluorine displacement during directed ortho-metalation .
How can computational tools predict the compound’s stability under varying storage conditions?
Basic Research Question
Degradation pathways (e.g., hydrolysis, photolysis) depend on environmental factors.
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate aqueous solubility and hydrolysis rates using AMBER or GROMACS .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via LC-MS .
What are the limitations of NMR spectroscopy in characterizing this compound, and how can they be addressed?
Advanced Research Question
Fluorine-19 and proton signals may overlap, complicating integration.
Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to correlate - couplings and assign ambiguous peaks .
- Isotopic Labeling : Synthesize a -labeled methyl analog to simplify NMR interpretation .
How does the methyl group’s ortho position affect crystallization behavior?
Basic Research Question
Crystallinity impacts purification and formulation.
Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
